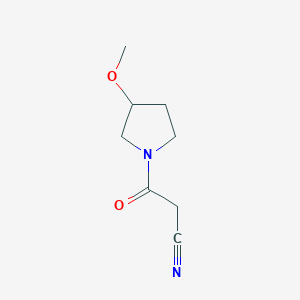![molecular formula C6H4IN3S B15228523 4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
4-Iodoisothiazolo[5,4-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodoisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that features a fused isothiazole and pyridine ring system with an iodine atom at the 4-position
Méthodes De Préparation
The synthesis of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material, which is then subjected to microwave irradiation in the presence of copper iodide and dry pyridine . This method provides an efficient route to the desired compound with good yields.
Analyse Des Réactions Chimiques
4-Iodoisothiazolo[5,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The fused ring system allows for further cyclization reactions to form more complex structures.
Common reagents used in these reactions include copper iodide, N-methylmorpholine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
4-Iodoisothiazolo[5,4-b]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathway involved in cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anticancer research.
Comparaison Avec Des Composés Similaires
4-Iodoisothiazolo[5,4-b]pyridin-3-amine can be compared to other similar compounds, such as thiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines. These compounds share a similar fused ring system but differ in the position and type of substituents. The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its analogs .
Similar compounds include:
- Thiazolo[4,5-b]pyridines
- Thiazolo[5,4-b]pyridines
- Pyrano[2,3-d]thiazoles
These compounds have been studied for their various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Propriétés
Formule moléculaire |
C6H4IN3S |
|---|---|
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
4-iodo-[1,2]thiazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10) |
Clé InChI |
XVJJRDHVRXKISL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1I)C(=NS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)

![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)

![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)



![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
